N-(3-ACETYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
Overview
Description
N-(3-ACETYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a useful research compound. Its molecular formula is C19H17ClN2O5S and its molecular weight is 420.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(3-acetylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide and its derivatives have shown promising anticancer properties. Studies have demonstrated that certain derivatives of this compound exhibit significant pro-apoptotic activity against cancer cell lines. For instance, one derivative demonstrated notable growth inhibition in melanoma cell lines and was effective as an inhibitor of human carbonic anhydrase isoforms, which are relevant to cancer treatment (Yılmaz et al., 2015). Another study explored a series of substituted derivatives, evaluating their anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
These compounds have also been investigated for their potential antimicrobial and antifungal properties. Research has shown that certain derivatives exhibit significant activity against various bacteria and fungi, indicating their potential as antimicrobial agents. For example, a study synthesized and evaluated the antimicrobial activity of several N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives, finding promising antibacterial activities (Patel & Dhameliya, 2010).
Kinase Inhibition
Another significant application is in the inhibition of enzymes like protein kinase CK2. A study described the synthesis and evaluation of derivatives as inhibitors of human protein kinase CK2, identifying potent inhibitors (Chekanov et al., 2014).
Antitubercular Activity
Derivatives of N-(3-acetylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide have also been studied for their antitubercular properties. A study synthesized and screened a series of derivatives for their activity against Mycobacterium tuberculosis, identifying compounds with significant antitubercular activity (Nayak et al., 2016).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-11-10-28(26,27)22(19(11)25)15-6-7-16(17(20)9-15)18(24)21-14-5-3-4-13(8-14)12(2)23/h3-9,11H,10H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZKFNFAVOGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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